Structural Differentiation from Primary Dual A1/A3 Antagonist 1
A1/A3 AR antagonist 2 is structurally distinct from A1/A3 AR antagonist 1 (Compound 10). While antagonist 1 has the molecular formula C₁₈H₁₂N₄O₂S₂ and a molecular weight of 380.44 g/mol, antagonist 2 has a formula of C₂₂H₁₆N₂O₃S and a molecular weight of 388.44 g/mol . This structural divergence, notably the absence of the dithiolethione moiety found in antagonist 1, is critical as it will inevitably lead to different binding interactions with the A1 and A3 receptors, thus precluding their interchangeable use in SAR studies [1].
| Evidence Dimension | Molecular Formula and Weight |
|---|---|
| Target Compound Data | C₂₂H₁₆N₂O₃S; 388.44 g/mol |
| Comparator Or Baseline | A1/A3 AR antagonist 1 (Compound 10): C₁₈H₁₂N₄O₂S₂; 380.44 g/mol |
| Quantified Difference | Different chemical formula; ΔMW = 8.00 g/mol |
| Conditions | Standard chemical characterization |
Why This Matters
This structural difference is the primary justification for selecting this compound over A1/A3 AR antagonist 1 for studies focused on scaffold-hopping or understanding specific ligand-receptor interactions.
- [1] Yaziji V, Rodríguez D, Gutiérrez-de-Terán H, et al. Substituted 4-phenylthiazoles: Development of potent and selective A1, A3 and dual A1/A3 adenosine receptor antagonists. European Journal of Medicinal Chemistry. 2020; 186: 111879. View Source
